molecular formula C13H19N3O4 B5213233 2-[[4-(2-Hydroxyethyl)piperazin-1-yl]methyl]-4-nitrophenol

2-[[4-(2-Hydroxyethyl)piperazin-1-yl]methyl]-4-nitrophenol

Cat. No.: B5213233
M. Wt: 281.31 g/mol
InChI Key: PUPORHAERSEECZ-UHFFFAOYSA-N
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Description

2-[[4-(2-Hydroxyethyl)piperazin-1-yl]methyl]-4-nitrophenol is a complex organic compound that features a piperazine ring substituted with a hydroxyethyl group and a nitrophenol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[[4-(2-Hydroxyethyl)piperazin-1-yl]methyl]-4-nitrophenol typically involves the reaction of 4-nitrophenol with a piperazine derivative. One common method includes the following steps:

    Starting Materials: 4-nitrophenol and 1-(2-hydroxyethyl)piperazine.

    Reaction Conditions: The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions.

    Procedure: 4-nitrophenol is dissolved in the solvent, and 1-(2-hydroxyethyl)piperazine is added dropwise. The mixture is heated under reflux for several hours, allowing the reaction to proceed to completion.

    Purification: The product is isolated by filtration, followed by recrystallization from an appropriate solvent to obtain pure this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar steps but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-[[4-(2-Hydroxyethyl)piperazin-1-yl]methyl]-4-nitrophenol can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The phenolic hydroxyl group can participate in nucleophilic substitution reactions, forming ethers or esters.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as hydrogen gas (H₂) with palladium on carbon (Pd/C) or sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used in the presence of a base such as sodium hydroxide (NaOH).

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of 2-[[4-(2-Hydroxyethyl)piperazin-1-yl]methyl]-4-aminophenol.

    Substitution: Formation of ethers or esters depending on the substituent used.

Scientific Research Applications

2-[[4-(2-Hydroxyethyl)piperazin-1-yl]methyl]-4-nitrophenol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its structural features.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[[4-(2-Hydroxyethyl)piperazin-1-yl]methyl]-4-nitrophenol involves its interaction with specific molecular targets. The hydroxyethyl and nitrophenol groups can participate in hydrogen bonding and electrostatic interactions with biological macromolecules, influencing their activity. The piperazine ring may also interact with receptors or enzymes, modulating their function.

Comparison with Similar Compounds

Similar Compounds

    2-[[4-(2-Hydroxyethyl)piperazin-1-yl]ethanesulfonic acid:

    4-(2-Hydroxyethyl)piperazine-1-ethanesulfonic acid: Another buffer with similar structural features.

Uniqueness

2-[[4-(2-Hydroxyethyl)piperazin-1-yl]methyl]-4-nitrophenol is unique due to the presence of both a nitrophenol and a hydroxyethyl piperazine moiety, which confer distinct chemical reactivity and potential biological activity compared to other similar compounds.

Properties

IUPAC Name

2-[[4-(2-hydroxyethyl)piperazin-1-yl]methyl]-4-nitrophenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O4/c17-8-7-14-3-5-15(6-4-14)10-11-9-12(16(19)20)1-2-13(11)18/h1-2,9,17-18H,3-8,10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUPORHAERSEECZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCO)CC2=C(C=CC(=C2)[N+](=O)[O-])O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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